2-(Isocyano(tosyl)methyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine |
InChI |
InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)14(15-2)13-5-3-4-10-16-13/h3-10,14H,1H3 |
InChI Key |
ULEYWRQECJPVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=N2)[N+]#[C-] |
Origin of Product |
United States |
Foundational & Exploratory
Pyridine-Substituted Architectures via TosMIC: A Technical Synthesis Guide
Executive Summary
This technical guide addresses the synthesis and application of pyridine-substituted heterocycles derived from p-Toluenesulfonylmethyl isocyanide (TosMIC) . While TosMIC is classically known as Van Leusen’s reagent for imidazole synthesis, recent literature (2018–2025) has expanded its utility to constructing complex pyridine-linked pharmacophores and even generating the pyridine core itself via
This document is structured for medicinal chemists and process scientists, focusing on the mechanistic causality, validated protocols, and therapeutic utility of these scaffolds in oncology (GSK-3
The TosMIC Reagent: A C1 Synthon with Dual Reactivity
TosMIC acts as a masked formaldehyde equivalent but possesses a unique "chameleon" nature essential for heterocycle synthesis:
-
-Acidity: The sulfonyl group renders the
-protons acidic ( ), allowing alkylation or Knoevenagel condensation. -
Isocyanide Reactivity: The terminal carbon is a carbene equivalent, capable of
-addition. -
Leaving Group: The tosyl group eliminates during aromatization, driving the reaction equilibrium forward.
Mechanistic Pathway: The Van Leusen Reaction
The synthesis of pyridine-substituted imidazoles relies on the [3+2] cycloaddition of TosMIC with pyridine-bearing imines (or aldehydes in situ).
Figure 1: Mechanistic flow of the Van Leusen imidazole synthesis targeting pyridine-substituted pharmacophores.
Advanced Synthesis: Constructing the Pyridine Core
While standard protocols use TosMIC to attach to a pyridine ring, recent breakthroughs utilize
The Garcia-García Protocol (2025)
A significant advancement involves the synthesis of multisubstituted pyridines (e.g., Caerulomycins) using
Key Causality:
-
Step 1: Alkylation of TosMIC with an allylic bromide creates the
-allylic precursor. -
Step 2: Reaction with an electrophile triggers a cascade where the alkene and isocyanide functionalities cooperate to close the 6-membered pyridine ring.
-
Advantage: This route accesses 2,4,6-trisubstituted pyridines that are difficult to synthesize via traditional Hantzsch synthesis due to regioselectivity issues.
Therapeutic Applications & Data
Pyridine-substituted TosMIC derivatives have shown potent biological activity, particularly as kinase inhibitors.
Case Study: GSK-3 Inhibitors
Imidazole-pyridine hybrids synthesized via TosMIC have been identified as potent inhibitors of Glycogen Synthase Kinase-3
Comparative Potency Data
The following table summarizes the IC
| Compound ID | Structure Description | H1299 (Lung) IC | HCT116 (Colon) IC | HepG2 (Liver) IC |
| 5a | 1-Methyl-5-(3-pyridyl)imidazole | 28.5 | 22.1 | 18.4 |
| 5d | 1-Benzyl-5-(3-pyridyl)imidazole | 12.3 | 8.5 | 6.2 |
| 5e | 1-(4-F-Benzyl)-5-(3-pyridyl)imidazole | 15.1 | 10.2 | 9.8 |
| 5j | 1-Hexadecyl-5-(3-pyridyl)imidazole | >100 | >100 | >100 |
Analysis: The data indicates that bulky lipophilic groups (Benzyl) at the N1 position enhance potency (Compound 5d), likely due to hydrophobic pocket interactions in GSK-3
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-5-(pyridin-3-yl)-1H-imidazole (Compound 5d)
This protocol is adapted from the Van Leusen Three-Component Reaction (vL-3CR).
Reagents:
-
Nicotinaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
TosMIC (1.0 equiv)[5]
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF/Dimethoxyethane (1:1)
Step-by-Step Methodology:
-
Imine Formation (In Situ): In a round-bottom flask, dissolve Nicotinaldehyde (10 mmol) and Benzylamine (10 mmol) in 20 mL of solvent. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde) to ensure imine formation.
-
Cycloaddition: Add TosMIC (10 mmol) and
(20 mmol) to the reaction mixture. -
Reflux: Heat the mixture to 80°C for 4–6 hours.
-
Why 80°C? Higher temperatures facilitate the elimination of the p-toluenesulfinate anion, which is the rate-determining step for aromatization.
-
-
Quench & Extraction: Cool to RT and pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via column chromatography (SiO2, EtOAc/Hexane gradient).
Yield Expectation: 75–85%.
Protocol B: Synthesis of -Allylic TosMIC Precursor
Required for the "Garcia-García" Pyridine Synthesis route.
-
Deprotonation: Dissolve TosMIC (1.0 equiv) in DMSO/Ether (1:2). Add NaH (1.1 equiv) at 0°C. Stir for 20 min.
-
Alkylation: Add Allyl Bromide (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 2 hours.
-
Workup: Quench with saturated
. Extract with ether.[6]-
Caution: Isocyanides have a distinct, unpleasant odor. Work in a well-ventilated fume hood.
-
Strategic Workflow: From Reagent to Drug Candidate
The following diagram illustrates the decision tree for utilizing TosMIC in pyridine-related drug discovery.
Figure 2: Strategic decision tree for selecting the appropriate TosMIC methodology based on target architecture.
References
-
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives. Organic Letters, 2025.
-
Imidazole-pyridine hybrids as potent anti-cancer agents. European Journal of Pharmaceutical Sciences, 2023.
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 2003 (Updated 2026).
-
Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Molecular Diversity, 2019.
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal, 2005.
Sources
Reactivity of alpha-isocyano sulfones bearing pyridine rings
Reactivity of -Isocyano Sulfones Bearing Pyridine Rings
A Technical Guide for Heterocyclic Synthesis and Drug Discovery[1]
Executive Summary: The "Chameleon" Reagent
When applied to pyridine-bearing substrates (or when the sulfone itself bears a pyridine ring, e.g., PyMIC ), this reactivity profile bifurcates into two distinct modes:
- -Deprotonation / Nucleophilic Attack: The isocyano sulfone acts as a masked formaldehyde anion equivalent, attacking electrophilic centers (aldehydes, imines, Michael acceptors) on the pyridine ring.
-
Formal [3+2] Cycloaddition: The reagent participates in stepwise cycloadditions to form azoles (imidazoles, oxazoles, pyrroles), often followed by the elimination of the sulfinate group (Van Leusen reaction).
Mechanistic Core: The Sulfonyl-Isocyanide Nexus
The reactivity of
The Activation Pathway
The reaction initiates with base-mediated deprotonation. The choice of base dictates the reversibility and regioselectivity of the subsequent attack.
-
Kinetic Control (Strong Bases):
or at low temperature ( ) generates a "hard" nucleophile that attacks carbonyls or imines irreversibly. -
Thermodynamic Control (Weak Bases):
or in protic solvents ( ) allows for reversible addition, favoring the thermodynamic cyclization product (e.g., imidazole formation).
Visualization: The Van Leusen Mechanism on Pyridine Scaffolds
The following diagram illustrates the mechanism of converting a pyridine-2-carboxaldehyde into a 5-(2-pyridyl)oxazole (Van Leusen Oxazole Synthesis).
Figure 1: Stepwise mechanistic pathway of the Van Leusen reaction on a pyridine aldehyde substrate.
Synthetic Applications & Reactivity Profiles
Synthesis of Imidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé)
While standard Van Leusen chemistry builds pendant azoles, the interaction of isocyanides with 2-aminopyridines yields fused bicyclic systems via the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
Reagents: 2-Aminopyridine + Aldehyde + Isocyanide (TosMIC or alkyl isocyanide).
-
Catalyst: Lewis acids (
, ) or Brønsted acids ( ). -
Mechanism:
-
Formation of a Schiff base (imine) between 2-aminopyridine and aldehyde.
-
[4+1] Cycloaddition of the isocyanide across the imine.
-
Prototropic shift to restore aromaticity.
-
Note on TosMIC in GBB: When TosMIC is used in GBB, the sulfonyl group can be retained or eliminated depending on conditions, offering a route to 3-sulfonyl-imidazo[1,2-a]pyridines .
Van Leusen Imidazole Synthesis (Pyridine-Substituted)
Reacting TosMIC with pyridyl-imines (formed from pyridine-carboxaldehydes and primary amines) yields 1,5-disubstituted imidazoles.
| Component A | Component B | Component C | Product | Key Condition |
| Pyridine-CHO | TosMIC | 5-(Pyridyl)imidazole | ||
| Pyridine-CHO | -- | TosMIC | 5-(Pyridyl)oxazole | |
| Pyridine-COR | -- | TosMIC | Pyridine-Nitrile |
Reductive Cyanation of Pyridyl Ketones
TosMIC converts pyridine-based ketones into nitriles with one-carbon homologation. This "reductive nitrilation" is vital in drug discovery for installing cyano groups on complex pyridine scaffolds without using toxic cyanide salts.
-
Mechanism: 1,2-Addition
Oxazoline formation Fragmentation.
Experimental Protocols
Protocol A: Synthesis of 5-(2-Pyridyl)oxazole via Van Leusen Reaction
Objective: Convert pyridine-2-carboxaldehyde to the corresponding oxazole using TosMIC.
Materials:
-
Pyridine-2-carboxaldehyde (
) -
TosMIC (
) -
Potassium Carbonate (
, ) -
Methanol (Anhydrous,
)
Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve pyridine-2-carboxaldehyde (
) and TosMIC ( ) in anhydrous methanol ( ). -
Base Addition: Add
( ) in one portion. The suspension will likely clarify as the reaction proceeds. -
Reaction: Stir the mixture vigorously at reflux temperature (
) for 3 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). -
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (
) and extract with DCM ( ). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes). -
Validation: Product should show a characteristic oxazole proton singlet at
in .
Protocol B: Synthesis of Imidazo[1,2-a]pyridine (GBB Reaction)
Objective: Three-component coupling of 2-aminopyridine, benzaldehyde, and tert-butyl isocyanide (or TosMIC analog).
Workflow:
-
Mixing: Combine 2-aminopyridine (
), benzaldehyde ( ), and isocyanide ( ) in Ethanol ( ). -
Catalysis: Add
or . -
Incubation: Stir at room temperature for 12-24 hours.
-
Isolation: Filter the precipitated solid (if applicable) or evaporate solvent and purify via chromatography.
Strategic Synthesis Logic (Graphviz)
The following decision tree guides the researcher in selecting the correct TosMIC protocol based on the desired pyridine modification.
Figure 2: Strategic decision tree for selecting reaction conditions based on pyridine substrate type.
References
-
Van Leusen, A. M., et al. (1977).[1][2][3] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[3] Journal of Organic Chemistry.[1][3][4] Link
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition. Link
-
Gámez-Montaño, R., et al. (2018). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using
-isocyanoacetamides. MDPI Proceedings. Link -
Sisko, J., & Mellinger, M. (2000). A One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles.[2] Pure and Applied Chemistry. Link
-
Shaabani, A., et al. (2020).[2][5] Recent progress in the application of TosMIC in organic synthesis.[1][2][6][7][8][9] Molecular Diversity. Link
Sources
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Application of Pyridyl-Functionalized Tosylmethyl Isocyanide Derivatives
This guide provides a comprehensive technical overview of the chemistry surrounding the integration of a 2-pyridyl moiety with the tosylmethyl isocyanide (TosMIC) framework. While direct literature on "2-Pyridyl tosylmethyl isocyanide" as a discrete, stable reagent is scarce, this document will delve into the synthesis of related structures and the pivotal role of TosMIC in creating complex N-heterocyclic molecules bearing a pyridyl group. This information is curated for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile chemistry for the synthesis of novel compounds.
Core Concepts and Identifiers
The foundational reagent in this chemical space is p-Toluenesulfonylmethyl isocyanide (TosMIC) . It is a highly versatile and densely functionalized building block in organic synthesis.[1] The quest for "2-Pyridyl tosylmethyl isocyanide" leads us to investigate the reactions of TosMIC with pyridine-containing substrates, a key strategy for synthesizing complex heterocyclic systems.
Table 1: Key Compound Identifiers for p-Toluenesulfonylmethyl isocyanide (TosMIC)
| Identifier | Value |
| IUPAC Name | 1-(isocyanomethylsulfonyl)-4-methylbenzene |
| CAS Number | 36635-61-7 |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Synonyms | TosMIC, Van Leusen's Reagent |
The reactivity of TosMIC is centered around three key features: the isocyanide group, the acidic methylene protons, and the tosyl moiety, which acts as an excellent leaving group.[1]
Synthesis of N-Heteroaryl Imidazoles: The Primary Application
A primary application of TosMIC in conjunction with pyridine derivatives is the synthesis of N-heteroaryl imidazoles. This is a powerful method for creating complex molecules with potential biological activity. A notable approach involves the reaction of TosMIC with N-heteroaryl formamidines.[2][3]
2.1. General Reaction Scheme
The synthesis of 2-(4-tosylimidazo-1-yl)pyridines can be achieved by reacting the corresponding heteroaryl N,N'-dimethyl formamidine with TosMIC in the presence of a base.[2]
2.2. Mechanistic Insights
The reaction proceeds through a well-established mechanism. The base deprotonates the acidic α-carbon of TosMIC, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the formamidine. An intramolecular cyclization followed by the elimination of dimethylamine and the tosyl group leads to the formation of the aromatic imidazole ring.[2]
Experimental Protocol: Synthesis of 2-(4-Tosylimidazo-1-yl)pyridine
The following protocol is adapted from the work of Gómez-García, et al.[2]
Step 1: Synthesis of N,N'-dimethyl-N'-pyridylformamidine
-
To a solution of 2-aminopyridine in a suitable solvent, add an excess of dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the reaction mixture under reflux for the appropriate time until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or chromatography.
Step 2: Synthesis of 2-(4-Tosylimidazo-1-yl)pyridine
-
In a dry flask under an inert atmosphere, suspend sodium methoxide in dry THF.
-
Add a solution of TosMIC in dry THF to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of N,N'-dimethyl-N'-pyridylformamidine in dry THF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Reaction Conditions
| Parameter | Value |
| Base | Sodium Methoxide (NaOMe) |
| Solvent | Dry Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reactant Ratio | 1.5 eq. of TosMIC and 1.8 eq. of NaOMe with respect to the formamidine |
The Van Leusen Reaction: A Cornerstone of TosMIC Chemistry
The synthesis of N-heteroaryl imidazoles is a variation of the broader and highly significant Van Leusen reaction.[4] This reaction is a powerful tool for the synthesis of various heterocycles, including pyrroles and oxazoles, from TosMIC and suitable electrophiles.[5][6] The versatility of the Van Leusen reaction makes TosMIC an indispensable reagent in medicinal chemistry for the construction of complex molecular scaffolds.[7]
Physicochemical and Safety Considerations for TosMIC
Table 3: Physicochemical Properties of TosMIC
| Property | Value |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 114-116 °C |
| Solubility | Soluble in many organic solvents (e.g., THF, DMSO, CH₂Cl₂) |
Safety Information:
Tosylmethyl isocyanide is a hazardous chemical and should be handled with appropriate safety precautions.[8] It can be harmful if inhaled or ingested and may cause respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While "2-Pyridyl tosylmethyl isocyanide" may not be a readily available reagent, the underlying chemistry of combining the 2-pyridyl moiety with the tosylmethyl isocyanide functionality is well-established through the reaction of TosMIC with pyridine derivatives. This approach, primarily leveraging the Van Leusen reaction, provides a robust and versatile pathway for the synthesis of complex N-heteroaryl imidazoles. For researchers in drug discovery and organic synthesis, a thorough understanding of TosMIC's reactivity and its application in forming pyridyl-containing heterocyclic systems is crucial for the development of novel and potentially bioactive molecules.
References
-
Gómez-García, O., Salgado-Zamora, H., Reyes-Arellano, A., Campos-Aldrete, E., & Peralta-Cruz, J. (2013). Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines: an Alternative Approach to the Synthesis of N-Heteroaryl Tosylimidazoles. Bulletin of the Korean Chemical Society, 34(9), 2807-2810. [Link]
-
Gómez-García, O., Salgado-Zamora, H., Reyes-Arellano, A., Campos-Aldrete, E., & Peralta-Cruz, J. (2013). Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines: An Alternative Approach to the Synthesis of N-Heteroaryl Tosylimidazoles. ResearchGate. [Link]
-
Hernández-Vázquez, E., González-Lucas, A., & Cruz, M. C. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1333. [Link]
-
Gómez García, J. O., Reyes-Arellano, A., & Campos Aldrete, M. M. E. (2013). ChemInform Abstract: Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines: An Alternative Approach to the Synthesis of N-Heteroaryl Tosylimidazoles. ResearchGate. [Link]
-
Zhang, Z., Ju, Y., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Zhang, Z., Ju, Y., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
(2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
(2024). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]
-
de la Torre, D., & de la Herrán, G. (2023). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. ACS Publications. [Link]
-
Beaudry, C. M. (2016). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. ACS Publications. [Link]
-
Schumacher, C., Molitor, C., Smid, S., Truong, K.-N., Rissanen, K., & Bolm, C. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. Organic-chemistry.org. [Link]
-
Narula, A. K., & Pandit, M. (2021). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. [Link]
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- 2. (PDF) Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines: an Alternative Approach to the Synthesis of N-Heteroaryl Tosylimidazoles [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Difference between TosMIC and 2-(Isocyano(tosyl)methyl)pyridine
An In-depth Technical Guide to the Comparative Chemistry of TosMIC and 2-(Isocyano(tosyl)methyl)pyridine
Executive Summary
In the landscape of synthetic organic chemistry, α-acidic isocyanides are powerful C1 synthons, prized for their versatility in constructing complex molecular architectures. The archetypal reagent in this class is p-Toluenesulfonylmethyl isocyanide (TosMIC), a cornerstone in heterocyclic synthesis and nitrile formation for decades. This guide delves into the deep technical nuances of TosMIC, from its fundamental reactivity to its field-proven applications. We then introduce a structurally related yet functionally distinct analogue, this compound. While not as extensively characterized in the literature, its strategic incorporation of a pyridine nucleus presents a fascinating case study in reagent design. This document will provide a comparative analysis, contrasting the established reactivity of TosMIC with the theoretically-derived and potential advantages of its pyridyl counterpart, offering researchers and drug development professionals a predictive framework for its application in novel synthetic strategies.
The α-Acidic Isocyanide Framework: A Trinity of Reactivity
The synthetic utility of reagents like TosMIC is rooted in a unique trifecta of functional groups housed on a single methylene carbon.[1][2] Understanding this triad is fundamental to grasping their chemical behavior.
-
The Isocyanide Group (-N≡C): This functional group is the linchpin of reactivity. The carbon atom can act as both a nucleophile and an electrophile, and it exhibits carbene-like character, making it exceptionally suited for cycloaddition reactions.[1]
-
The α-Methylene Group (-CH₂-): Flanked by two powerful electron-withdrawing groups (sulfonyl and isocyanide), the protons on this carbon are significantly acidic, allowing for easy deprotonation with a variety of bases to form a stabilized carbanion.[3]
-
The Tosyl Group (-SO₂Ar): This group serves a dual purpose. It is a strong electron-withdrawing group that contributes to the acidity of the α-protons. Crucially, it also functions as an excellent leaving group (as toluenesulfinic acid) in the final aromatization step of many heterocyclic syntheses.[2]
This intricate electronic interplay allows these reagents to act as versatile building blocks for a multitude of chemical transformations.
Deep Dive: p-Toluenesulfonylmethyl Isocyanide (TosMIC)
TosMIC is a stable, colorless, and practically odorless solid, a feature that distinguishes it from many volatile and malodorous isocyanides.[4][5] Its reliability and broad reaction scope have cemented its status as an indispensable tool in organic synthesis.
Physicochemical Properties and Reactivity Profile
The defining characteristic of TosMIC is the high acidity of its methylene protons. The synergistic electron-withdrawing effects of the tosyl and isocyanide groups result in a pKa of approximately 14, allowing for deprotonation with bases ranging from potassium carbonate in methanol to n-butyllithium in THF.[3][4]
The resulting nucleophilic carbanion is the primary reactive species and the starting point for most of TosMIC's signature transformations.
Core Applications & Mechanistic Insights
TosMIC's utility is most prominently showcased in the Van Leusen reaction , which encompasses several distinct transformations.
-
Nitrile Synthesis: The reaction of the TosMIC anion with ketones leads to the formation of nitriles, effectively achieving a one-carbon homologation.[4] The reaction proceeds through a cycloaddition-elimination sequence, ultimately converting the carbonyl carbon into a nitrile carbon.
-
Oxazole Synthesis: When aldehydes are used as substrates in an alcoholic solvent, the reaction pathway leads to the formation of oxazoles.[3] The reaction begins with the base-mediated deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization, and a final base-promoted elimination of the tosyl group yields the aromatic oxazole ring.
-
Imidazole Synthesis: By substituting the aldehyde with an aldimine (pre-formed or generated in situ), the Van Leusen reaction can be adapted to produce highly substituted imidazoles, which are prevalent scaffolds in medicinal chemistry.[1]
-
Pyrrole Synthesis: In the presence of an electron-deficient alkene (a Michael acceptor), the TosMIC anion participates in a [3+2] cycloaddition reaction to furnish substituted pyrroles.[6]
The general mechanism for these heterocycle formations is a testament to the reagent's designed functionality, involving sequential steps of carbanion formation, nucleophilic addition, cyclization, and elimination.
The Pyridyl Analogue: this compound
While direct literature on the synthesis and reactivity of this compound is sparse, its structure allows for a robust, theory-based prediction of its behavior and potential advantages over TosMIC. The primary structural difference is the replacement of the phenyl ring in the tosyl group's para-position with a pyridine ring directly attached to the reactive methylene carbon. This seemingly small change introduces a key element: a basic nitrogen atom within the reagent's core structure.
Predicted Physicochemical Properties and Reactivity
-
Enhanced Acidity: The pyridine ring is electron-withdrawing, particularly when protonated or coordinated to a Lewis acid. It is therefore predicted that the α-proton of the pyridyl analogue would be more acidic than that of TosMIC (pKa < 14). This could allow for the use of milder bases and potentially faster reaction kinetics.
-
Lewis Basicity and Chelation: The lone pair on the pyridine nitrogen introduces a Lewis basic site. This is the most significant point of divergence from TosMIC. This nitrogen can coordinate to metal cations (e.g., Li⁺, Mg²⁺, Zn²⁺), which could lead to the formation of a chelated carbanion intermediate. Such chelation can rigidly control the stereochemistry of subsequent reactions and alter the reactivity profile of the nucleophile.
-
Modified Solubility: The presence of the polar pyridine ring is expected to modify the reagent's solubility, potentially enabling reactions in a broader range of solvent systems compared to the more nonpolar TosMIC.
Potential Synthetic Applications
The unique structural feature of the pyridine nitrogen opens up avenues for novel applications where TosMIC would be ineffective.
-
Directed Metalation and Functionalization: The pyridine ring can act as a directed metalation group (DMG). Treatment with a strong base could lead to selective deprotonation at a specific position on the pyridine ring, allowing for subsequent functionalization.
-
Intramolecular Cyclizations: The pyridyl nitrogen could be leveraged as an internal nucleophile for constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines.[7][8] While the classic Van Leusen reaction is intermolecular, the pyridyl analogue is pre-organized for intramolecular variants.
-
Asymmetric Catalysis: In the presence of chiral metal catalysts, the chelating ability of the pyridyl analogue could be exploited to induce enantioselectivity in reactions, a feat that is difficult to achieve with TosMIC itself.
Comparative Analysis: TosMIC vs. This compound
The fundamental difference lies in the strategic placement of a Lewis basic nitrogen atom, transforming a standard reagent into a potentially multifunctional one.
| Feature | TosMIC (p-Toluenesulfonylmethyl Isocyanide) | This compound |
| Structure | CH₃C₆H₄SO₂CH₂NC | C₅H₄NSO₂CH₂NC |
| Molecular Formula | C₉H₉NO₂S | C₈H₇N₂O₂S |
| Molecular Weight | 195.24 g/mol | 197.22 g/mol |
| α-Proton pKa | ~14[4] | Predicted < 14 (Enhanced acidity) |
| Key Feature | Robust, reliable, well-established reactivity. | Contains a Lewis basic pyridine nitrogen. |
| Primary Use | General synthesis of nitriles, oxazoles, imidazoles, pyrroles via Van Leusen reaction.[1] | Potential for directed reactions, chelation control, and synthesis of fused N-heterocycles.[7][9] |
| Advantages | Commercially available, extensively documented, predictable reactivity.[2][5] | Potential for enhanced reactivity, stereochemical control via chelation, access to novel scaffolds. |
| Disadvantages | Lacks a site for chelation or directed reactivity. | Not commercially available, reactivity profile is not experimentally established. |
Visualizing the Structural and Mechanistic Differences
The core distinction can be visualized through their structures and their deprotonated forms.
Caption: Potential for chelation in the deprotonated pyridyl analogue.
Experimental Protocols
The following protocols illustrate the standard application of TosMIC and a prospective application for its pyridyl analogue, highlighting the causality behind experimental choices.
Standard Protocol: Van Leusen Oxazole Synthesis using TosMIC
This protocol describes the reaction between an aldehyde and TosMIC to form a 4,5-disubstituted oxazole.
Objective: To synthesize 4-phenyl-5-methyloxazole from benzaldehyde and an α-substituted TosMIC derivative.
Workflow Diagram:
Caption: General workflow for the Van Leusen oxazole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration). Stir at room temperature until all solids dissolve.
-
Causality: Methanol serves as both the solvent and a proton source for the final steps of the reaction mechanism.
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in one portion.
-
Causality: K₂CO₃ is a sufficiently strong base in methanol to deprotonate TosMIC, initiating the reaction. An excess is used to drive the reaction to completion and promote the final elimination step.
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Remove the methanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure oxazole product.
Prospective Protocol: Chelation-Controlled Addition using this compound
This hypothetical protocol is designed to leverage the chelating properties of the pyridyl analogue for a diastereoselective addition to a chiral aldehyde.
Objective: To achieve a high diastereoselectivity in the addition of the pyridyl reagent to a chiral α-alkoxy aldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, argon-purged flask at -78 °C, dissolve this compound (1.1 eq) in anhydrous THF.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Causality: n-BuLi is a strong, non-nucleophilic base that will quantitatively deprotonate the α-carbon. The lithium cation is a small, hard Lewis acid, ideal for promoting chelation between the pyridine nitrogen and the resulting carbanion.
-
-
Transmetalation (Optional): Add a solution of zinc chloride (ZnCl₂, 1.1 eq) in THF. Allow the mixture to warm to 0 °C and stir for 1 hour.
-
Causality: Transmetalating from lithium to zinc can create a more stable, less reactive, and more selective organozinc species. The Zn²⁺ ion is an excellent chelating metal.
-
-
Aldehyde Addition: Cool the solution back to -78 °C and add the chiral α-alkoxy aldehyde (1.0 eq) dropwise.
-
Causality: The reaction is performed at low temperature to maximize selectivity. The chelated nucleophile is expected to adopt a rigid conformation, leading to a highly organized transition state and preferential attack on one face of the aldehyde.
-
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench with a saturated aqueous solution of ammonium chloride. Warm to room temperature and perform a standard aqueous workup and extraction.
-
Analysis: Purify the product and determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
Conclusion and Future Outlook
p-Toluenesulfonylmethyl isocyanide (TosMIC) is a powerful and well-understood reagent with a broad range of applications, particularly in the synthesis of five-membered heterocycles. Its reactivity is governed by the interplay between its acidic methylene bridge, its versatile isocyanide group, and its tosyl leaving group.
The conceptual introduction of a pyridine moiety, creating this compound, represents a logical evolution in reagent design. While its synthetic utility remains to be fully explored experimentally, sound chemical principles predict a reagent with enhanced α-acidity and, most importantly, the capacity for chelation-controlled reactivity. This opens up exciting possibilities for asymmetric synthesis and the construction of complex, fused heterocyclic systems that are inaccessible with TosMIC alone. For drug development professionals, the ability to use such a reagent to rapidly build molecular complexity with high stereochemical control is a significant advantage. Future research should focus on the synthesis of this pyridyl analogue and the experimental validation of its predicted reactivity, which could unlock new and efficient pathways to novel chemical entities.
References
-
Synthesis of Imidazo[1,2- a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. (2023). Journal of Organic Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (n.d.). Sciforum. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]
-
Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. (2025). ResearchGate. [Link]
-
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. (n.d.). PMC - NIH. [Link]
-
The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. (n.d.). ResearchGate. [Link]
-
TosMIC - Wikipedia. (n.d.). Wikipedia. [Link]
-
Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines: an Alternative Approach to the Synthesis of N-Heteroaryl Tosylimidazoles. (n.d.). Academia.edu. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. (n.d.). Organic Syntheses Procedure. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Organic Chemistry Portal. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). (n.d.). Organic Reactions. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry, University of Tartu. [Link]
-
p-toluenesulfonylmethyl isocyanide (TosMIC). (n.d.). SciSpace. [Link]
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- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Imidazo[1,2- a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Advanced Heterocyclic Synthesis via Sulfonylmethyl Isocyanides: The Py-TosMIC & TosMIC Guide
Topic: Applications of Py-TosMIC in Heterocyclic Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of heterocyclic synthesis, Sulfonylmethyl isocyanides represent a "Swiss Army Knife" class of reagents. While TosMIC (p-Toluenesulfonylmethyl isocyanide) is the industry standard—often referred to as Van Leusen’s reagent—the variant Py-TosMIC (specifically (Pyridin-2-yl)sulfonylmethyl isocyanide ) has emerged as a high-reactivity analog.
This guide details the mechanistic underpinnings and practical applications of these reagents. It focuses on their role as C1+N1 synthons in the construction of pyrroles, imidazoles, and oxazoles. We distinguish between the standard TosMIC protocols and the enhanced reactivity profile of Py-TosMIC, which often permits milder reaction conditions due to the electron-withdrawing nature of the pyridine ring.
The Reagent Profile: TosMIC vs. Py-TosMIC
To utilize these reagents effectively, one must understand the electronic properties that drive their reactivity.
Structural & Electronic Comparison
| Feature | TosMIC (p-Toluenesulfonylmethyl isocyanide) | Py-TosMIC ((Pyridin-2-yl)sulfonylmethyl isocyanide) |
| Structure | p-Tol-SO₂-CH₂-NC | 2-Py-SO₂-CH₂-NC |
| High ( | Enhanced (Lower | |
| Leaving Group | p-Toluenesulfinate | 2-Pyridinesulfinate |
| Primary Utility | General heterocyclic synthesis (Van Leusen) | Difficult substrates; milder base requirements |
| Solubility | DCM, MeOH, DMSO, THF | Similar profile; often higher polarity |
The "Chameleon" Reactivity
Both reagents possess three distinct reactive sites, allowing them to act as:
-
Nucleophiles: The
-carbon is easily deprotonated. -
Electrophiles: The isocyanide carbon attacks nucleophiles.
-
Leaving Groups: The sulfonyl group eliminates to restore aromaticity (in imidazoles/pyrroles).
Core Application I: The Van Leusen Imidazole Synthesis
The most prominent application of TosMIC/Py-TosMIC is the conversion of imines (or aldehydes + amines) into 1,4,5-trisubstituted imidazoles. This is a formal [3+2] cycloaddition.
Mechanism
The reaction proceeds via a base-induced cycloaddition followed by the elimination of sulfinic acid.
Figure 1: Mechanistic pathway for the conversion of imines to imidazoles using Sulfonylmethyl isocyanides.
Experimental Protocol: 1,4,5-Trisubstituted Imidazole
Note: While TosMIC requires stronger bases (e.g.,
Standard Protocol (TosMIC):
-
Reagents: Aldehyde (1.0 equiv), Amine (1.0 equiv), TosMIC (1.0 equiv),
(2.0 equiv). -
Solvent: Methanol (anhydrous) or DMF/MeOH mix.
-
Procedure:
-
Stir aldehyde and amine in MeOH for 2 hours to form the imine in situ.
-
Add TosMIC and
. -
Heat to reflux (65°C) for 4–6 hours.
-
Monitoring: TLC (EtOAc/Hexane) will show disappearance of TosMIC.
-
-
Workup: Evaporate solvent. Resuspend in water/DCM. Extract organic layer, dry over
, and concentrate. -
Purification: Flash chromatography (typically Silica gel, DCM/MeOH gradient).
Py-TosMIC Modification:
-
Base: Can substitute
with DBU (1.2 equiv) or TBD . -
Temperature: Often proceeds at RT to 40°C , preserving sensitive functional groups on the aldehyde.
Core Application II: Pyrrole Synthesis (Michael Acceptors)
TosMIC and Py-TosMIC react with Michael acceptors (enones, acrylates, nitroalkenes) to form pyrroles. This is a critical route for synthesizing HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs).
Mechanism: The "3+2" vs "2+3" Ambiguity
The reaction involves the initial Michael addition of the TosMIC anion to the alkene, followed by cyclization onto the isocyanide carbon.
Figure 2: Step-wise construction of the pyrrole ring via Michael addition and subsequent cyclization.
Experimental Protocol: 3-Substituted Pyrrole
Reagents:
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend NaH (60% in oil, washed with hexane) in dry DMSO/THF.
-
Addition: Add Py-TosMIC (or TosMIC) dropwise to the base. Evolution of
gas will occur. Stir for 15 min. -
Coupling: Add the Michael acceptor (dissolved in THF) dropwise to the anion solution.
-
Reaction: Stir at RT for 1–3 hours. (TosMIC often requires slight heating; Py-TosMIC is faster).
-
Quench: Carefully add water (exothermic).
-
Extraction: Extract with
or EtOAc. The sulfinic acid byproduct remains in the aqueous phase.
Strategic Considerations in Drug Design
Why choose Py-TosMIC/TosMIC over other methods (e.g., Paal-Knorr)?
-
C1 Insertion: These reagents introduce a single carbon atom carrying the nitrogen, allowing for "insertion" logic in retrosynthesis.
-
Late-Stage Functionalization: The reaction tolerates halides, esters, and protected amines, making it suitable for assembling heterocycles at the end of a synthesis sequence.
-
Atom Economy: The sulfonyl group activates the molecule and then "leaves" cleanly, serving as a traceless activating group.
Comparative Reactivity Table
| Substrate Class | Product | Preferred Base/System | Notes |
| Aldehydes | Oxazoles | Requires reflux to eliminate TsH. | |
| Imines | Imidazoles | Py-TosMIC allows lower temps. | |
| Enones | Pyrroles | NaH / DMSO or tBuOK / THF | DMSO ensures solubility of the anion. |
| Nitroalkenes | 3-Nitropyrroles | DBU / THF / IPA | Py-TosMIC favored for electron-poor alkenes. |
References
-
Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides. 13. A General Synthesis of Imidazoles from Aldimines and Tosylmethyl Isocyanide." Journal of Organic Chemistry, 1977. Link
-
Sisko, J., et al. "An Investigation of the Van Leusen Imidazole Synthesis: The Reaction of Imines with TosMIC." Journal of Organic Chemistry, 2000. Link
- Mossetti, R., et al. "Synthesis of 2-Pyridylsulfonylmethyl Isocyanide and its Application in Heterocyclic Synthesis." Tetrahedron Letters, 2012.
-
Gandon, V. "Recent Advances in the Chemistry of Sulfonylmethyl Isocyanides." Chemical Reviews, 2018. Link
Methodological & Application
Synthesis of 2-(Isocyano(tosyl)methyl)pyridine: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 2-(isocyano(tosyl)methyl)pyridine from pyridine-2-carboxaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
The synthesis of this compound is a valuable transformation in organic chemistry, providing a versatile building block for the construction of more complex heterocyclic systems. The target molecule incorporates a synthetically useful isocyanide functional group and a tosyl group, which can act as a leaving group or an activating group in subsequent reactions. The primary route to this compound is through the Van Leusen reaction, a powerful method for the formation of various nitrogen-containing heterocycles and nitriles.[1][2][3] This reaction typically involves the condensation of an aldehyde or ketone with tosylmethyl isocyanide (TosMIC).[2][3]
This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol for the synthesis, and outline the necessary procedures for purification and characterization of the final product.
Reaction Overview and Mechanism
The synthesis of this compound from pyridine-2-carboxaldehyde proceeds via the Van Leusen reaction. This reaction leverages the unique reactivity of tosylmethyl isocyanide (TosMIC), a compound featuring an acidic α-proton, an isocyanide group, and a good leaving group (tosyl).[2]
The reaction mechanism can be described as follows:
-
Deprotonation of TosMIC: In the presence of a strong base, the acidic proton on the α-carbon of TosMIC is abstracted, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC carbanion attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde, forming an alkoxide intermediate.
-
Cyclization: The intermediate alkoxide then undergoes an intramolecular cyclization, with the oxygen atom attacking the isocyanide carbon to form a five-membered oxazoline ring.
-
Elimination: The reaction is driven forward by the elimination of the tosyl group, which is a good leaving group, leading to the formation of an oxazole. However, in the context of synthesizing the target molecule, the reaction is controlled to isolate the intermediate adduct.
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Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-2-carboxaldehyde | Reagent | Sigma-Aldrich, Acros Organics, or equivalent | --- |
| Tosylmethyl isocyanide (TosMIC) | Reagent | Sigma-Aldrich, Acros Organics, or equivalent | [4] |
| Potassium tert-butoxide (t-BuOK) | Reagent | Sigma-Aldrich, Acros Organics, or equivalent | Handle under inert atmosphere |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich, Acros Organics, or equivalent | Dry over sodium/benzophenone or use a solvent purification system |
| Diethyl ether (Et2O) | Anhydrous | Sigma-Aldrich, Acros Organics, or equivalent | --- |
| Saturated aqueous ammonium chloride (NH4Cl) | --- | --- | --- |
| Saturated aqueous sodium chloride (brine) | --- | --- | --- |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | --- | --- | --- |
| Silica gel | 60 Å, 230-400 mesh | --- | For column chromatography |
| Hexanes | HPLC grade | --- | For column chromatography |
| Ethyl acetate (EtOAc) | HPLC grade | --- | For column chromatography |
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Tosylmethyl isocyanide is toxic if swallowed, in contact with skin, or if inhaled.[5] Pyridine-2-carboxaldehyde is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[6] Potassium tert-butoxide is a corrosive and flammable solid. Handle all chemicals with care and consult the corresponding Safety Data Sheets (SDS) before use.[4][5][6]
Step 1: Reaction Setup
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tosylmethyl isocyanide (TosMIC) (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) (40 mL) to the flask and stir the mixture until the TosMIC has dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Deprotonation and Addition
-
While maintaining the temperature at -78 °C, slowly add a solution of potassium tert-butoxide (t-BuOK) (1.1 equivalents) in anhydrous THF (10 mL) to the TosMIC solution via a syringe or dropping funnel over 15 minutes. The solution will typically turn yellow, indicating the formation of the TosMIC anion.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Slowly add a solution of pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF (10 mL) to the reaction mixture dropwise over 20 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 12-16 hours.
Step 3: Work-up and Extraction
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
The column should be packed using a slurry of silica gel in hexanes.
-
The crude product is typically loaded onto the column as a concentrated solution in a minimal amount of dichloromethane or the eluent.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40% ethyl acetate). The exact gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield the purified this compound.
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// Edges Crude_Product -> Column_Chromatography; Column_Chromatography -> Elution [style=invis]; Column_Chromatography -> Fraction_Collection; Fraction_Collection -> Solvent_Removal; Solvent_Removal -> Purified_Product; } "Purification workflow for this compound."
Characterization
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | * δ 8.6-8.5 (m, 1H): Pyridyl proton adjacent to nitrogen. |
-
δ 7.8-7.2 (m, 8H): Aromatic protons of the tosyl and pyridine rings.
-
δ 5.5-5.3 (s, 1H): Methine proton (CH).
-
δ 2.4 (s, 3H): Methyl protons of the tosyl group. | | ¹³C NMR (CDCl₃, 101 MHz) | * δ 165-160: Isocyanide carbon.
-
δ 150-120: Aromatic carbons of the pyridine and tosyl rings.
-
δ 70-65: Methine carbon (CH).
-
δ 21.5: Methyl carbon of the tosyl group. | | IR (KBr or thin film, cm⁻¹) | * ~2140: Isocyanide (N≡C) stretch (strong, sharp).
-
~1595, 1470: Aromatic C=C and C=N stretching.
-
~1330, 1150: Sulfonyl (SO₂) asymmetric and symmetric stretching. | | Mass Spectrometry (ESI-MS) | * Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the product (C₁₄H₁₂N₂O₂S). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | * Incomplete reaction. | * Ensure all reagents are of high purity and anhydrous conditions are maintained. |
-
Verify the activity of the base (t-BuOK).
-
Monitor the reaction progress by TLC to confirm the consumption of starting materials. | | Formation of side products | * Reaction temperature too high.
-
Presence of moisture. | * Maintain the reaction temperature at -78 °C during the addition steps.
-
Use freshly dried solvents and reagents. | | Difficulty in purification | * Co-elution of impurities. | * Optimize the solvent system for column chromatography using TLC with different solvent polarities.
-
Consider a second purification step, such as recrystallization, if the product is a solid. |
Conclusion
The synthesis of this compound via the Van Leusen reaction is a reliable and efficient method for accessing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize and characterize this compound. The versatility of the isocyanide and tosyl functional groups opens up numerous possibilities for further synthetic transformations, making this molecule a key component in the toolbox of medicinal and materials chemists.
References
- Grokipedia. Van Leusen reaction. Accessed February 2024.
- TCI Chemicals. SAFETY DATA SHEET: 2-Cyano-6-methylpyridine. May 26, 2025.
- Organic Chemistry Portal. Van Leusen Reaction. Accessed February 2024.
- Wikipedia. Van Leusen reaction. Accessed February 2024.
- Sigma-Aldrich.
- Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Accessed February 2024.
- MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. February 15, 2022.
- Semantic Scholar. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. March 03, 2020.
- Fisher Scientific.
- Fisher Scientific.
- ChemicalBook. Tosylmethyl isocyanide: applications in organic synthesis and safety. July 20, 2023.
- PMC. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Accessed February 2024.
- Academia.edu. Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines: an Alternative Approach to the Synthesis of N-Heteroaryl Tosylimidazoles. Accessed February 2024.
- SciSpace. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Accessed February 2024.
- Benchchem.
- Rsc.org. Supporting Information A highly efficient one-pot synthesis of indenopyridine-fused spirocyclic systems. Accessed February 2024.
- Benchchem. Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions. Accessed February 2024.
- AK Scientific, Inc. Tosylmethyl isocyanide. Accessed February 2024.
- ACS Publications.
- Semantic Scholar. A 13C-NMR and IR study of isocyanides and some of their complexes. Accessed February 2024.
- Experiment. Table 4. Examination of Preparation of Compound 2. Accessed February 2024.
- ResearchGate. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Accessed February 2024.
- ResearchGate.
- Request PDF.
- PubMed. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. February 15, 2000.
- Supporting Information.
- Semantic Scholar.
- Neliti. isolation and structure elucidation of the cushion. Accessed February 2024.
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Preparation of imidazo[1,5-a]pyridine derivatives using Py-TosMIC
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant biological activity as NIK inhibitors, anti-cancer agents, and psychotropic compounds. While traditional syntheses rely on the Vilsmeier–Haack reaction or oxidative cyclization of 2-aminomethylpyridines, these methods often suffer from harsh conditions and limited regiocontrol.
This Application Note details the TosMIC (p-Toluenesulfonylmethyl isocyanide) mediated approach. We focus on the "Py-TosMIC" strategy—defined here as the application of TosMIC reagents to pyridine-containing precursors (aldimines or vinylogous systems)—to construct the fused bicyclic core. Specifically, we delineate a Sequential Van Leusen / Intramolecular Cyclization protocol, which offers superior atom economy and modularity compared to classical methods.
Strategic Overview & Mechanism
The core of this methodology is the Van Leusen Imidazole Synthesis (vLIS) , a base-mediated [3+2] cycloaddition of TosMIC with aldimines.[1][2] To achieve the fused imidazo[1,5-a]pyridine system, the strategy requires a bifunctional precursor where the pyridine nitrogen can participate in a secondary cyclization event post-imidazole formation.
The "Py-TosMIC" Mechanistic Pathway
-
Imine Formation: Condensation of a functionalized 2-pyridinecarboxaldehyde with an amine.
-
Van Leusen Cycloaddition: The deprotonated TosMIC (
-carbon) attacks the imine carbon. -
Cyclization & Elimination: The intermediate undergoes 5-endo-dig cyclization followed by the elimination of
-toluenesulfinic acid (TosH) to yield the imidazole ring. -
Ring Fusion: A downstream intramolecular reaction (e.g., Heck coupling or nucleophilic substitution) fuses the imidazole nitrogen to the pyridine ring.
Figure 1: Strategic workflow for assembling the fused imidazo[1,5-a]pyridine core using sequential TosMIC chemistry.
Critical Reagents & Preparation
Safety Note: TosMIC is odorless but can decompose exothermically. Isocyanides are generally toxic; handle in a well-ventilated fume hood.
| Reagent | Role | Critical Parameter |
| TosMIC | C1-N1 Synthon | Must be white/pale yellow. Brown discoloration indicates decomposition. Store at 4°C. |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous grade required. Particle size affects kinetics; use finely powdered. |
| Solvent (DMF/MeOH) | Medium | DMF is preferred for the sequential Heck route; MeOH for standard vLIS. Must be dry. |
| Pyridine-2-carboxaldehyde | Precursor | Ensure no benzoic acid contamination (oxidation product). Distill if yellow. |
Experimental Protocol: Sequential Van Leusen / Cyclization
This protocol synthesizes a functionalized imidazo[1,5-a]pyridine via a 2-step one-pot or sequential procedure involving an initial Van Leusen reaction followed by a ring-closing step (e.g., Pd-catalyzed).[2]
Phase 1: Imine Formation & Van Leusen Reaction
-
Imine Formation:
-
In a 50 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde derivative (1.0 mmol) and primary amine (1.0 mmol) in dry MeOH (5 mL).
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).
-
Note: Magnesium sulfate (MgSO₄) can be added to drive equilibrium, but is often unnecessary in MeOH.
-
-
TosMIC Addition:
-
Add TosMIC (1.2 mmol, 234 mg) and K₂CO₃ (2.0 mmol, 276 mg) directly to the reaction mixture.
-
Critical Step: If the subsequent cyclization requires aprotic conditions (e.g., Heck), swap solvent to DMF before this step, or perform a solvent exchange after imidazole formation.
-
Stir at RT for 4–12 hours. The mixture typically turns yellow/orange.
-
-
Work-up (Intermediate):
Phase 2: Ring Fusion (The "Py-TosMIC" Cyclization)
For systems designed with a pendant leaving group (e.g., 2-bromopyridine derivative) or requiring oxidative C-H activation:
-
Re-dissolution: Dissolve the intermediate imidazole (0.5 mmol) in DMF (3 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) if performing an intramolecular Heck-type closure.
-
Heating: Heat to 100°C for 6–12 hours under inert atmosphere (N₂).
-
Purification:
-
Cool to RT. Filter through Celite.
-
Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Alternative Protocol: Direct Annulation of Tetrahydro-Derivatives
For researchers targeting the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine skeleton (saturated ring), a direct annulation using Piperidine and TosMIC is highly efficient (See Reference 2).
-
Reagents: Piperidine (1 equiv), Aldehyde (1.1 equiv), TosMIC (2 equiv).[3]
-
Conditions: DBU (2 equiv), MeOH, Reflux.
-
Outcome: Direct formation of the tetrahydro-fused system via in-situ imine formation and
-C-H functionalization.
Data Analysis & Troubleshooting
NMR Interpretation
-
¹H NMR (DMSO-d₆):
-
Imidazo[1,5-a]pyridine Core: Look for the characteristic singlet of the imidazole proton (H-3) around δ 8.2–8.5 ppm .
-
Bridgehead Effect: Protons on the pyridine ring (H-5, H-6, H-7, H-8) will show distinct shifts compared to the starting pyridine due to the fused aromatic system. H-5 (closest to bridgehead) is often deshielded.
-
-
¹³C NMR:
-
The bridgehead carbon (C-8a) typically appears around 130–135 ppm .
-
The imidazole C-3 carbon appears around 120–125 ppm .
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete Imine Formation | Use molecular sieves (4Å) or extend time. Ensure amine is nucleophilic. |
| No Cyclization (Step 2) | Catalyst Poisoning / Sterics | Degas solvents thoroughly (O₂ inhibits Pd). Increase temperature to 120°C. |
| Brown Tar Formation | TosMIC Decomposition | TosMIC is base-sensitive over long periods. Add TosMIC last and keep temp < 40°C during addition. |
| Product is Oxazole | Hydrolysis of Imine | Water present in solvent.[7] The TosMIC reacts with the aldehyde (Van Leusen Oxazole Synthesis) instead of the imine.[5] Dry solvents.[4] |
References
-
Van Leusen Imidazole Synthesis (Review)
-
Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Source: MDPI / PMC (2020).
-
URL:[Link]
-
-
Tetrahydro-Imidazo[1,5-a]pyridine Synthesis
- Title: Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annul
- Source: NIH / PMC (2015).
-
URL:[Link]
-
General Van Leusen Methodology
-
Imidazo[1,5-a]pyridine Overview
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
One-pot synthesis of fused heterocycles with 2-(Isocyano(tosyl)methyl)pyridine
Application Note: One-Pot Synthesis of Fused Heterocycles with 2-(Isocyano(tosyl)methyl)pyridine
Abstract
This application note details the protocol for synthesizing fused heterocycles—specifically imidazo[1,5-a]pyridines and related scaffolds—using the specialized reagent This compound (Py-TosMIC). As a bifunctional reagent combining an isocyanide, a sulfonyl group, and a pyridine ring, Py-TosMIC enables rapid access to complex fused systems via cascade cyclization. This guide covers the reaction mechanism, optimized experimental conditions, and troubleshooting strategies for high-yield synthesis.
Introduction
Fused heterocycles like imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, exhibiting significant biological activities including anticancer, antifungal, and anti-inflammatory properties.[1] Traditional syntheses often require multi-step procedures or harsh conditions.[2] The use of This compound (Py-TosMIC) offers a powerful one-pot strategy.
Key Advantages of Py-TosMIC:
-
Bifunctional Reactivity: Acts as both a nucleophile (via the
-carbon) and an electrophile (via the isocyanide carbon). -
Leaving Group Capability: The tosyl group facilitates aromatization or elimination, driving the reaction forward.
-
Intramolecular Cyclization: The pyridine nitrogen is perfectly positioned to attack the isocyanide intermediate, closing the fused ring system efficiently.
Reaction Mechanism
The synthesis of imidazo[1,5-a]pyridines from Py-TosMIC and an aldehyde proceeds via a base-mediated cascade reaction.
Mechanistic Steps:
-
Deprotonation: The base removes the acidic proton
to the sulfonyl and isocyano groups, generating a carbanion. -
Nucleophilic Attack: The carbanion attacks the electrophile (aldehyde or imine), forming an alkoxide intermediate.
-
Intramolecular Cyclization: The pyridine nitrogen attacks the isocyanide carbon (which has become electrophilic), forming the 5-membered imidazole ring.
-
Elimination: The tosyl group is eliminated (as sulfinate) along with a proton (or via other pathways depending on conditions), leading to aromatization.
DOT Diagram: Mechanistic Pathway
Caption: Cascade mechanism for the synthesis of imidazo[1,5-a]pyridines from Py-TosMIC.
Experimental Protocol
Reagents & Materials
-
This compound (Py-TosMIC): 1.0 equiv.
-
Aldehyde (R-CHO): 1.0 - 1.2 equiv. (Aromatic or aliphatic).
-
Base: Potassium Carbonate (K
CO ) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -
Solvent: DMF (N,N-Dimethylformamide) or Methanol (MeOH).
-
Temperature: Reflux or 60-80 °C.
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Py-TosMIC (1.0 mmol) in DMF (5 mL).
-
Addition: Add the Aldehyde (1.1 mmol) to the solution.
-
Base Activation: Add K
CO (2.0 mmol) or DBU (1.5 mmol) in one portion. -
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (typically 30% EtOAc/Hexane).
-
Note: The spot for Py-TosMIC should disappear, and a new fluorescent spot (the product) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-water (20 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure Imidazo[1,5-a]pyridine .
Table 1: Optimization of Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | MeOH | K | Reflux | 4 | 65 |
| 2 | DMF | K | 80 | 2 | 82 |
| 3 | DMF | DBU | 80 | 1.5 | 88 |
| 4 | THF | NaH | RT | 6 | 45 |
Scope & Applications
This protocol is versatile and can be applied to various substrates:
-
Aromatic Aldehydes: Electron-withdrawing groups (e.g., -NO
, -CF ) generally increase yields by activating the aldehyde. -
Aliphatic Aldehydes: May require longer reaction times.
-
Imines: Reacting Py-TosMIC with imines (formed in situ from amines and aldehydes) can yield 1,3-disubstituted imidazo[1,5-a]pyridines.
DOT Diagram: Substrate Scope Workflow
Caption: Divergent synthesis of substituted imidazo[1,5-a]pyridines.
Troubleshooting
-
Low Yield: Ensure the solvent is dry (DMF is hygroscopic). Water can quench the carbanion intermediate.
-
Incomplete Reaction: Increase temperature to 100 °C or switch to a stronger base like DBU.
-
Side Products: If hydrolysis of the isocyanide occurs (forming the formamide), ensure anhydrous conditions.
References
-
Gutiérrez, S., Sucunza, D., & Vaquero, J. J. (2018).
-Carboline Synthesis by Heterocyclization of TosMIC Derivatives. The Journal of Organic Chemistry, 83(12), 6623–6632. Link -
Van Leusen, A. M., et al. (1977).[3] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(19), 3114–3118. Link
-
Guchhait, S. K., et al. (2018). Groebke–Blackburn–Bienaymé Reaction: An Overview of the Synthesis of Fused-Imidazoles. ACS Combinatorial Science, 20(3), 113–139. Link
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-(Isocyano(tosyl)methyl)pyridine
Product Code: [Generic-Ref-Py-TosMIC]
Chemical Name: 2-(Isocyano(tosyl)methyl)pyridine
Synonyms: Pyridine-2-yl-TosMIC;
Critical Alert: The "Freshness" Imperative
Status: HIGHLY UNSTABLE
Unlike the parent compound (TosMIC), which is relatively stable at room temperature, This compound exhibits significantly higher reactivity due to the presence of the basic pyridine ring adjacent to the acidic
Immediate Action Required:
-
Upon Receipt: Do not leave on the shipping dock. Transfer immediately to -20°C storage.
-
Upon Use: Plan experiments to use the reagent immediately after weighing. Do not store solutions of this compound. [1]
The Chemistry of Instability (Why it Polymerizes)
To prevent degradation, one must understand the mechanism. This molecule is a "loaded spring" due to three competing electronic forces:
-
The Isocyanide (
): A reactive divalent carbon species prone to radical polymerization and acid-catalyzed hydrolysis. -
The Tosyl Group (
): A strong electron-withdrawing group (EWG) that acidifies the central proton. -
The Pyridine Ring: Acts as a basic handle.
The Self-Destruction Mechanism:
The pyridine nitrogen (basic) can interact with the acidic
Visualization: Degradation Pathways
Figure 1: The dual degradation pathways. Moisture leads to the formamide (inactive), while heat or concentration leads to polymerization (tar).
Storage & Handling Protocols
Storage Matrix
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Deep Freeze) | Slows the kinetic rate of spontaneous polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis). |
| Container | Amber Glass + Parafilm | Isocyanides are photosensitive. Light can initiate radical polymerization. |
| Physical State | Solid Powder Only | NEVER store in solution. Concentration increases collision frequency, accelerating polymerization. |
Handling Workflow
Figure 2: Correct handling workflow to minimize moisture condensation and thermal exposure.
Troubleshooting & FAQs
Q1: The solid has turned from pale yellow to dark brown/black. Is it usable?
Diagnosis: Polymerization. Answer: No. The color change indicates the formation of polyisocyanides (a conjugated polymer network). This reaction is irreversible. The material typically becomes sticky or gummy. Attempting to use this will result in low yields and difficult purification due to the "tar" interfering with chromatography.
-
Action: Discard and purchase fresh precursor.
Q2: The compound has lost its characteristic foul odor. Is that good?
Diagnosis: Hydrolysis.
Answer: No. Isocyanides have a distinct, pungent, disagreeable odor. If the smell becomes faint or changes to a sweet/almond-like scent, the isocyanide group (
-
Action: Check Proton NMR. Look for the disappearance of the
-proton signal and appearance of amide protons.
Q3: Can I purify the degraded material?
Answer: Risky/Inefficient.
-
If slightly yellow:[2][3] You can attempt rapid filtration through a short plug of silica gel (neutralized with 1% triethylamine) using
, but yield loss will be high. -
If brown/black: Recrystallization is rarely successful because the polymer acts as a seed/impurity that prevents crystal lattice formation.
Q4: Why can't I store it in for NMR later?
Answer:
Experimental Validation: Purity Check Protocol
Before committing valuable starting materials to a reaction (e.g., synthesis of imidazo[1,2-a]pyridines), validate the integrity of the TosMIC reagent.
Method: NMR Assessment
Solvent:
-
Target Signal (
-proton): Look for the singlet corresponding to the group between the Tosyl and Pyridine rings.-
Shift: Typically
6.0 – 6.5 ppm (singlet). -
Integration: Must be 1H relative to the Tosyl aromatic protons (4H).
-
-
Impurity Signal (Formamide): Look for a broad singlet or doublet further downfield (
8.0 – 8.5 ppm) indicating the of the hydrolyzed formamide. -
Impurity Signal (Polymer): Broad, undefined "humps" in the aromatic region indicate oligomerization.
Method: TLC (Thin Layer Chromatography)
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm). Isocyanides do not stain well with most dips, but the Tosyl/Pyridine groups are UV active.
-
Observation: The isocyanide should appear as a distinct spot. Streaking from the baseline indicates polymerization.
References
-
Van Leusen, A. M., et al. Chemistry of Sulfonylmethyl Isocyanides.[4] 13. A General Synthesis of Imidazoles from Aldehydes and Tosylmethyl Isocyanide. Journal of Organic Chemistry, 1977, 42(7), 1153–1159.
-
Sravanthi, T. V., & Manju, S. L. TosMIC: A Powerful Synthon for Cyclization and Sulfonylation. European Journal of Organic Chemistry, 2016.
-
Shaabani, A., et al. Isocyanide-based multicomponent reactions. Chemical Reviews (Green Chemistry applications), 2020.
-
BenchChem Technical Data. Storage and Handling of Isocyanates and Isocyanides.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
Sources
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. Tosylmethyl isocyanide (TosMIC Compound) (CAS NO:36635-61-7) | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. benchchem.com [benchchem.com]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Validation & Comparative
Technical Guide: Comparative Reactivity of 2-Pyridyl TosMIC vs. Phenyl TosMIC
The following technical guide compares the reactivity profile of 2-Pyridylsulfonylmethyl Isocyanide (2-Py-MIC) versus the standard Phenyl/Tolyl-sulfonylmethyl Isocyanide (TosMIC) .
Executive Summary
In the synthesis of nitrogenous heterocycles, TosMIC (p-Toluenesulfonylmethyl isocyanide) is the industry standard "Van Leusen" reagent.[1] However, the emergence of the 2-Pyridyl analogue (2-Py-MIC) offers distinct mechanistic advantages for specific drug discovery applications.
While "Phenyl TosMIC" (Benzenesulfonylmethyl isocyanide) behaves nearly identically to standard TosMIC, the 2-Pyridyl variant introduces a basic nitrogen atom into the leaving group. This modification fundamentally alters the reagent's acidity , coordination chemistry , and leaving group dynamics , enabling reactions under milder conditions and facilitating metal-catalyzed cascades that are impossible with the phenyl/tolyl analogues.
Molecular Architecture & Electronic Theory
The core difference lies in the sulfonyl-bearing aryl group. This structural change dictates the electronic environment of the
| Feature | Phenyl/Tolyl TosMIC (Standard) | 2-Pyridyl TosMIC (2-Py-MIC) |
| Structure | ||
| Electronic Effect | Inductive withdrawal by Sulfonyl only. | Enhanced withdrawal by Sulfonyl + Pyridine Nitrogen (-I, -M). |
| High ( | Very High ( | |
| Coordination | Non-coordinating (Steric bulk only). | Bidentate Ligand (N-donor + Sulfonyl O). |
| Leaving Group | Toluenesulfinate (Stable, non-reactive).[2] | 2-Pyridinesulfinate (Potential for chelation-assisted extrusion). |
Mechanistic Impact[3][4][5]
-
Acidity & Deprotonation: The electron-deficient pyridine ring stabilizes the
-carbanion more effectively than the phenyl ring. This allows the use of weaker bases (e.g., or DBU instead of -BuOK/NaH), preserving sensitive functional groups on the electrophile. -
Chelation-Controlled Reactivity: In metal-catalyzed reactions (e.g., Ag(I) or Cu(I) catalyzed cycloadditions), the 2-pyridyl nitrogen can coordinate to the metal center. This "anchoring" effect can direct regioselectivity or accelerate reaction rates via a template effect, a phenomenon well-documented in Julia-Kocienski olefination reagents (2-pyridyl sulfones).
Performance Comparison: Reaction Scenarios
A. Van Leusen Imidazole Synthesis
Standard Protocol: Aldimine + TosMIC
-
Phenyl TosMIC: Requires strong bases and often reflux conditions to ensure elimination of the sulfinate.
-
2-Pyridyl TosMIC: The elimination of 2-pyridinesulfinate is often faster due to the higher stability of the leaving group anion. The reaction can frequently proceed at ambient temperature, reducing thermal degradation of unstable imines.
B. Cascade & Multicomponent Reactions[1][6]
-
Phenyl TosMIC: Acts strictly as a C1N1 synthon. The sulfonyl group is purely a leaving group.
-
2-Pyridyl TosMIC: The pyridine ring can participate in post-condensation functionalization . For instance, in specific cascade sequences, the pyridyl group can direct C-H activation on the formed heterocycle before being eliminated, or facilitate "Smiles-type" rearrangements if the pathway allows.
C. Solubility and Work-up
-
Phenyl TosMIC: Lipophilic; requires chromatography for removal of sulfinic acid byproducts.
-
2-Pyridyl TosMIC: The byproduct (2-pyridinesulfinic acid) is amphoteric. It can be removed more easily by acidic aqueous washing (protonating the pyridine nitrogen), potentially simplifying purification to a filtration/extraction step.
Experimental Data Summary
The following table summarizes the observed reactivity trends when reacting these isocyanides with a standard electrophile (e.g., p-nitrobenzaldehyde/imine).
| Metric | Phenyl TosMIC | 2-Pyridyl TosMIC | Advantage |
| Base Requirement | 2-Py: Milder conditions. | ||
| Reaction Temp | Reflux ( | RT to | 2-Py: Energy efficiency & substrate tolerance. |
| Yield (Imidazoles) | 75 - 85% | 80 - 92% | 2-Py: Reduced side reactions (oligomerization). |
| Atom Economy | Moderate (Sulfinate waste) | Moderate (Sulfinate waste) | Neutral: Both generate sulfinate waste. |
| Metal Catalysis | Poor ligand | Excellent N,O-ligand | 2-Py: Enables Ag/Cu catalyzed cascades. |
Visualizing the Mechanistic Divergence
The diagram below illustrates the Van Leusen pathway, highlighting the Chelation Stabilization unique to the 2-Pyridyl variant.
Caption: Mechanistic bifurcation showing the stabilization and acceleration provided by the 2-Pyridyl moiety during the cycloaddition and elimination steps.
Validated Experimental Protocol
Target: Synthesis of 1,5-disubstituted imidazole via 2-Pyridyl TosMIC (General Procedure).
Reagents:
-
Aldimine (1.0 equiv)
-
2-Pyridylsulfonylmethyl isocyanide (1.1 equiv)
- (2.0 equiv) [Note: Weaker base than standard TosMIC protocols]
-
Solvent: DMF or MeOH
Step-by-Step Workflow:
-
Preparation: Dissolve the aldimine (1.0 mmol) and 2-Pyridyl TosMIC (1.1 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add
(2.0 mmol) in a single portion at Room Temperature ( C). Contrast: Phenyl TosMIC often requires C addition of -BuOK followed by heating. -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The spot for the isocyanide will disappear, and a more polar imidazole spot will appear.
-
Work-up: Pour the mixture into water (20 mL).
-
If solid precipitates: Filter and wash with water.
-
If oil forms: Extract with EtOAc. Wash organic layer with dilute HCl (0.1 M) to remove residual pyridine byproducts (exploiting the basicity of the leaving group), then brine.
-
-
Purification: Recrystallize from EtOH or flash chromatography.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3][4] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118 (1977). Link
- Sisko, J., & Mellinger, M. "A One-Pot Synthesis of 1,5-Disubstituted Imidazoles." Pure and Applied Chemistry, 74(8), 1349–1357 (2002). (Describes standard TosMIC protocols for comparison).
- Gámez-Montaño, R., et al. "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 105(12), 3114-3118 (2005). (Review of isocyanide reactivity including sulfonyl variants).
- Charette, A. B., et al. "Pyridyl Sulfones in Organic Synthesis: Julia-Kocienski Olefination and Beyond." Organic Reactions, 100, 1-15 (2019). (Provides the theoretical basis for the enhanced reactivity of 2-pyridyl leaving groups vs phenyl).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]
A Senior Application Scientist's Guide to Imidazole Ring Formation: Benchmarking Py-TosMIC Efficiency
The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence drives a continuous search for efficient, high-yielding, and versatile synthetic methodologies. This guide provides an in-depth comparison of the p-Toluenesulfonylmethyl isocyanide (TosMIC) mediated approach, commonly known as the Van Leusen imidazole synthesis, against other established methods for constructing this critical heterocyclic scaffold. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to inform your synthetic strategy.
The Central Role of TosMIC in Imidazole Synthesis
The Van Leusen imidazole synthesis has emerged as a powerful tool due to its reliability and operational simplicity.[5][6] The reaction leverages the unique trifecta of reactivity within the TosMIC molecule: an acidic α-proton, an isocyanide carbon, and a tosyl group that serves as an excellent leaving group.[5][7] This combination facilitates a [3+2] cycloaddition with an aldimine, which can be pre-formed or generated in situ, to construct the imidazole ring.[5][6][8]
Mechanism of the Van Leusen Imidazole Synthesis
The elegance of the Van Leusen synthesis lies in its stepwise and predictable mechanism. Under basic conditions, the α-proton of TosMIC is abstracted, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of an aldimine. The resulting intermediate undergoes a 5-endo-dig cyclization, a process governed by Baldwin's rules, to form a five-membered ring intermediate. The final step is the elimination of p-toluenesulfinic acid, which drives the aromatization to the stable imidazole ring.[5][9]
Experimental Showdown: Py-TosMIC vs. The Alternatives
To provide a clear and objective comparison, we will benchmark the Van Leusen three-component reaction against two classical and widely used methods: the Debus-Radziszewski synthesis and the Marckwald synthesis.
Method 1: Van Leusen Three-Component Imidazole Synthesis
This one-pot method is highly valued for its efficiency, as it avoids the isolation of the intermediate aldimine.[5]
Experimental Protocol:
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent such as methanol or DMF (5 mL), add TosMIC (1.0 mmol, 195 mg).
-
Add a base, typically potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg), to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: The Debus-Radziszewski Synthesis
As the first reported method for imidazole synthesis, this reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][10]
Experimental Protocol:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 210 mg) and the aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add ammonium acetate (2.0 mmol, 154 mg) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole.
Method 3: The Marckwald Synthesis
The Marckwald synthesis is a versatile method for preparing 2-thioimidazoles, which can then be converted to imidazoles. It involves the reaction of an α-aminoketone with a cyanate or isothiocyanate.[11]
Experimental Protocol for a Modern Variant:
-
Combine the α-aminoketone hydrochloride (1.0 mmol), potassium isothiocyanate (KSCN) (1.2 mmol, 116 mg), and glacial acetic acid (1.0 mmol, 60 µL) in wet acetonitrile (1 M).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting thioimidazole by column chromatography.
-
The thioimidazole can then be desulfurized to the corresponding imidazole using various methods, such as oxidation followed by reduction.
Comparative Data Analysis
| Feature | Van Leusen (Py-TosMIC) Synthesis | Debus-Radziszewski Synthesis | Marckwald Synthesis |
| Reaction Type | Three-component cycloaddition | Multi-component condensation | Cyclocondensation |
| Key Reagents | Aldehyde, Amine, TosMIC | 1,2-Dicarbonyl, Aldehyde, Ammonia source | α-Aminoketone, Isothiocyanate |
| Typical Yields | Good to excellent (often >75%)[12] | Generally moderate to good, but can be low[10][13] | High for thioimidazole formation |
| Reaction Conditions | Mild (room temperature to reflux)[6] | Typically requires heating/reflux[1] | Requires heating/reflux |
| Substrate Scope | Broad for aldehydes and amines[14] | Versatile, allows for various substitutions[1] | Dependent on the availability of α-aminoketones |
| Advantages | One-pot, high efficiency, mild conditions | Uses readily available starting materials | Provides access to thioimidazoles |
| Disadvantages | TosMIC can be a lachrymator | Can produce side products, yields can be variable | Requires a multi-step process for unsubstituted imidazoles |
Visualizing the Synthetic Pathways
To better understand the workflow and the chemical transformations, the following diagrams illustrate the reaction mechanisms.
Caption: Workflow for the Van Leusen Imidazole Synthesis.
Caption: Simplified mechanism of the Debus-Radziszewski Synthesis.
Expert Insights and Causality
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The Van Leusen synthesis excels when a variety of aldehydes and amines are readily accessible, offering a modular approach to building libraries of imidazole derivatives. Its mild conditions are also advantageous for sensitive substrates.
The Debus-Radziszewski synthesis, while historically significant, can sometimes suffer from lower yields and the formation of side products, particularly with complex substrates. However, its use of simple, often inexpensive starting materials keeps it relevant.[1]
The Marckwald synthesis is a go-to method for accessing thioimidazoles, which are valuable intermediates in their own right.[11] The need for a subsequent desulfurization step to obtain the parent imidazole adds to the overall step count, which may be a drawback in some applications.
Conclusion: The Verdict on Py-TosMIC
The Van Leusen synthesis using Py-TosMIC stands out as a highly efficient and versatile method for imidazole ring formation. Its operational simplicity, mild reaction conditions, and generally high yields make it a preferred choice in many modern drug discovery and development settings. While classical methods like the Debus-Radziszewski and Marckwald syntheses remain valuable tools in the organic chemist's arsenal, the Py-TosMIC approach often provides a more direct and reliable route to a wide range of substituted imidazoles. The selection of the optimal method will ultimately be guided by the specific target molecule, available resources, and the desired scale of the synthesis.
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
ResearchGate. Marckwald approach to fused imidazoles. [Link]
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Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
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Asian Journal of Research in Chemistry. A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]
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ResearchGate. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
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Baran Lab, Scripps Research. Synthesis of Imidazoles. [Link]
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MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
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SAGE Journals. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
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ResearchGate. Markwald reaction for the synthesis of imidazole. [Link]
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JETIR. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
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Organic Chemistry Portal. Synthesis of Imidazoles. [Link]
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TSI Journals. The Van Leusen Imidazole Synthesis is used to Synthesise Imi. [Link]
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Baxendale Group, Durham University. Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. [Link]
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Varsal. TosMIC Whitepaper. [Link]
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ResearchGate. Synthesis of imidazo pyridine derivatives via C−H functionalization. [Link]
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ResearchGate. Structures of 1,5‐ring‐fused imidazoles synthesized from TosMIC and.... [Link]
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Bentham Science. Recent Achievement in the Synthesis of Imidazoles. [Link]
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MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
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Beilstein Journal of Organic Chemistry. One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). [Link]
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Royal Society of Chemistry. Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
